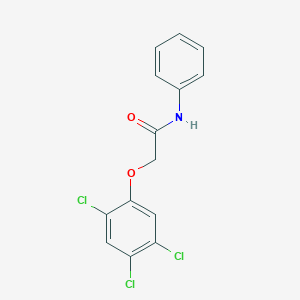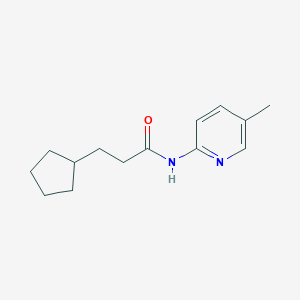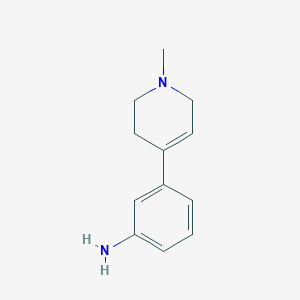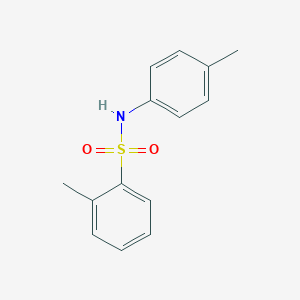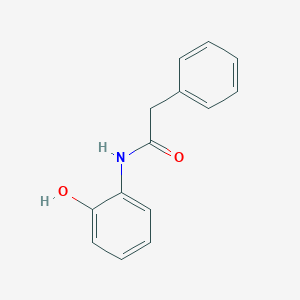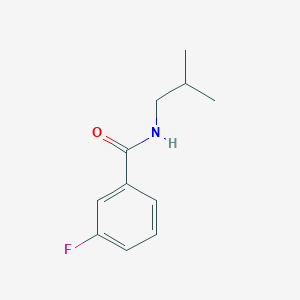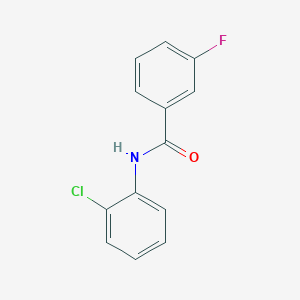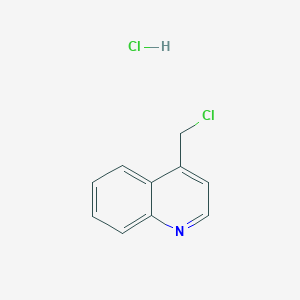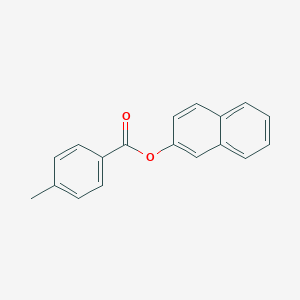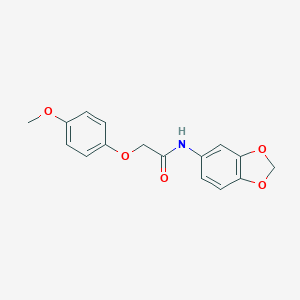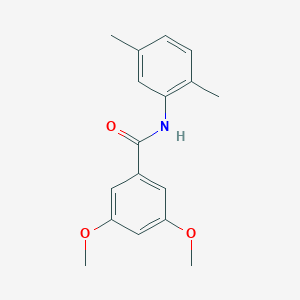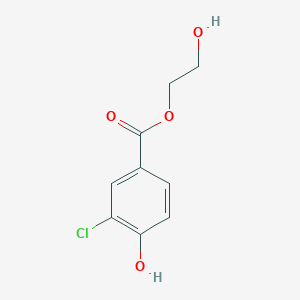
2-Hydroxyethyl 3-chloro-4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyethyl 3-chloro-4-hydroxybenzoate, also known as ethyl chlorogenic acid (ECGA), is a phenolic compound that has gained attention in scientific research due to its potential therapeutic properties. ECGA is a derivative of chlorogenic acid, which is commonly found in fruits, vegetables, and coffee.
作用机制
The mechanism of action of ECGA is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. ECGA has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. ECGA has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease progression.
Biochemical and Physiological Effects:
ECGA has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include antioxidant activity, anti-inflammatory activity, inhibition of cancer cell growth and metastasis, improvement of endothelial function, reduction of blood pressure, protection against oxidative stress, and improvement of cognitive function.
实验室实验的优点和局限性
ECGA has several advantages for lab experiments, including its low toxicity and availability in pure form. However, ECGA can be difficult to dissolve in water and may require the use of organic solvents. ECGA may also have limited stability in certain conditions, which can affect the reproducibility of experimental results.
未来方向
There are several future directions for research on ECGA. One area of interest is the development of ECGA-based therapies for cancer treatment. Another area of interest is the investigation of ECGA's potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of ECGA for therapeutic use.
合成方法
ECGA can be synthesized through the esterification of chlorogenic acid with 2-Hydroxyethyl 3-chloro-4-hydroxybenzoateene glycol in the presence of a catalyst. The reaction is typically carried out at a temperature of 60-80°C for several hours until the desired product is obtained. The purity of ECGA can be improved through recrystallization and purification techniques.
科学研究应用
ECGA has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer research, ECGA has been shown to inhibit the growth and metastasis of cancer cells through its anti-inflammatory and antioxidant properties. In cardiovascular research, ECGA has been found to improve endothelial function and reduce blood pressure in animal models. In neurodegenerative disorder research, ECGA has been shown to protect against oxidative stress and improve cognitive function in animal models.
属性
CAS 编号 |
143650-89-9 |
|---|---|
产品名称 |
2-Hydroxyethyl 3-chloro-4-hydroxybenzoate |
分子式 |
C9H9ClO4 |
分子量 |
216.62 g/mol |
IUPAC 名称 |
2-hydroxyethyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c10-7-5-6(1-2-8(7)12)9(13)14-4-3-11/h1-2,5,11-12H,3-4H2 |
InChI 键 |
FDMCADKIHAADLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)OCCO)Cl)O |
规范 SMILES |
C1=CC(=C(C=C1C(=O)OCCO)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



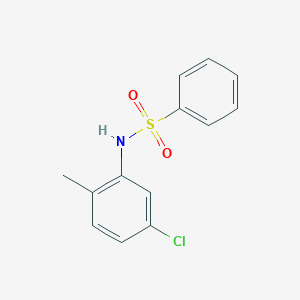
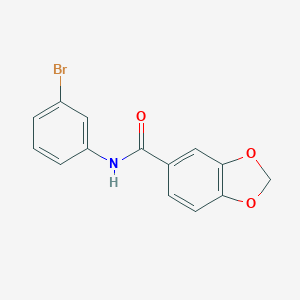
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
